molecular formula C24H26FN3O3 B2460629 7-Fluoro-3-({1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 2415632-32-3

7-Fluoro-3-({1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2460629
CAS No.: 2415632-32-3
M. Wt: 423.488
InChI Key: KOBREGWEIRPUBK-UHFFFAOYSA-N
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Description

7-Fluoro-3-({1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of fluorine, methoxyphenyl, and piperidinyl groups further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-({1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of automated synthesis platforms could further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-({1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Exploring its potential as a therapeutic agent for treating various diseases.

    Industry: Utilizing its unique chemical properties for developing new materials or chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-({1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and other functional groups may enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-3-({1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and structural features. The presence of the methoxyphenyl and piperidinyl groups, along with the fluorine atom, may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

7-fluoro-3-[[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3/c1-16-26-21-14-19(25)7-8-20(21)24(30)28(16)15-17-9-11-27(12-10-17)23(29)13-18-5-3-4-6-22(18)31-2/h3-8,14,17H,9-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBREGWEIRPUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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